EMDT oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMDT oxalate involves the reaction of 2-ethyl-5-methoxyindole with N,N-dimethyl-ethanamine in the presence of an appropriate catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
EMDT oxalate primarily undergoes substitution reactions due to the presence of the indole ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenating agents and nucleophiles.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can produce various halogenated derivatives, while oxidation can lead to the formation of corresponding oxides .
Scientific Research Applications
EMDT oxalate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of serotonin receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored for its potential antidepressant properties and its role in modulating serotonin levels.
Industry: Utilized in the development of new pharmaceuticals targeting the serotonin receptor 5-HT6 .
Mechanism of Action
EMDT oxalate exerts its effects by selectively binding to and activating the serotonin receptor 5-HT6. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within the cell. The elevated cAMP levels then trigger a cascade of intracellular events that result in the modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
SB-399885: A selective antagonist of the serotonin receptor 5-HT6.
SB-228357: Another selective antagonist of the serotonin receptor 5-HT6.
Prucalopride Succinate: A selective agonist of the serotonin receptor 5-HT4
Uniqueness
EMDT oxalate is unique due to its high selectivity and potency as a 5-HT6 receptor agonist. Unlike other compounds that may target multiple serotonin receptors, this compound specifically activates the 5-HT6 receptor, making it a valuable tool for studying the specific effects of 5-HT6 receptor activation .
Properties
IUPAC Name |
2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.C2H2O4/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14;3-1(4)2(5)6/h6-7,10,16H,5,8-9H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGWAHGHGDZBEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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